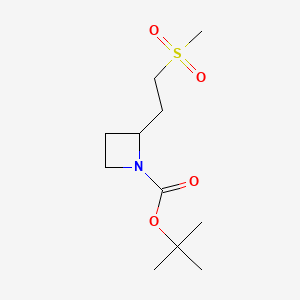![molecular formula C12H17NO4 B13556614 1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)
1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Vorbereitungsmethoden
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the pyrrolidine ring: The pyrrolidine ring is formed through cyclization reactions, often involving ethynyl groups and carboxylic acids.
Industrial production methods: Industrial production methods may involve the use of flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds.
Analyse Chemischer Reaktionen
1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution reactions: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents such as aluminum chloride (AlCl3) or trimethylsilyl iodide followed by methanol.
Major products: The major products formed from these reactions include deprotected amines and other derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid can be compared with other similar compounds:
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid: This compound also features a Boc-protected amine but has an ethyl group instead of an ethynyl group.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of an ethynyl group.
(Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH: This compound features a Boc-protected amine in a different structural context.
These comparisons highlight the unique structural features and reactivity of this compound.
Eigenschaften
Molekularformel |
C12H17NO4 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c1-5-12(9(14)15)6-7-13(8-12)10(16)17-11(2,3)4/h1H,6-8H2,2-4H3,(H,14,15) |
InChI-Schlüssel |
SRMFPTGWVJFJFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13556536.png)
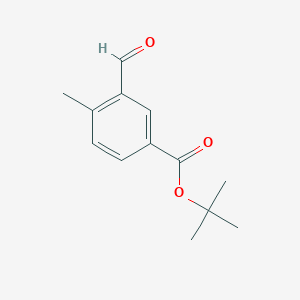
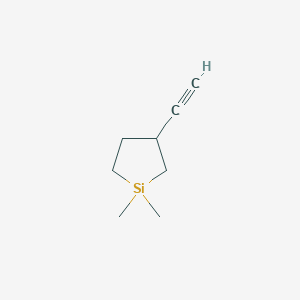
![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)
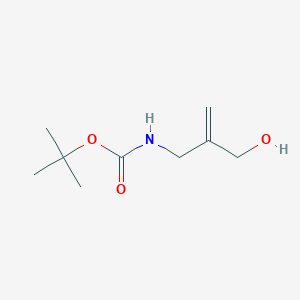
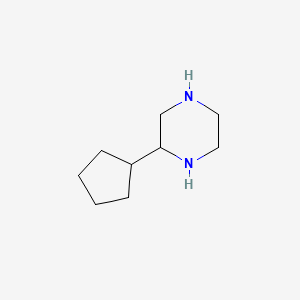
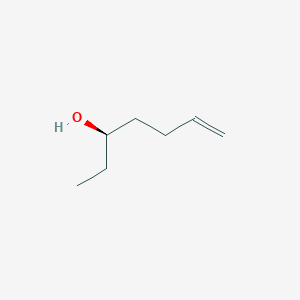
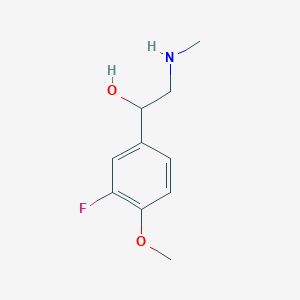
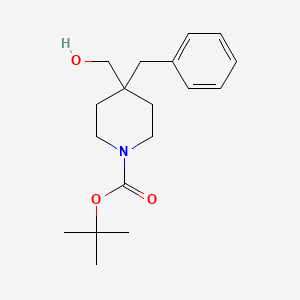

amine hydrochloride](/img/structure/B13556620.png)
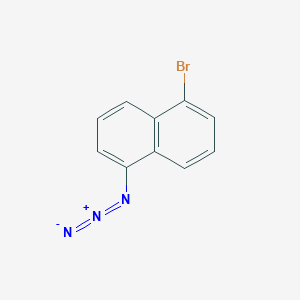
![[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13556624.png)
